
Bils-179BS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bils-179BS is a synthetic compound known for its antiviral properties, particularly against herpes simplex virus. It is a phenyl thiazole derivative that has shown significant potential in inhibiting viral replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bils-179BS involves multiple steps:
N-Alkylation: N-(tert-butoxycarbonyl)glycine is alkylated with benzyl bromide using sodium hydride in tetrahydrofuran to produce N-benzyl-N-(tert-butoxycarbonyl)glycine.
Condensation: This intermediate is then condensed with 4-aminoacetophenone using isobutyl chloroformate and triethylamine in dichloromethane to yield the corresponding glycinamide.
Cyclization: The glycinamide undergoes cyclization with thiourea in the presence of iodine in refluxing isopropanol to form N-benzyl-glycinamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bils-179BS undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring, to produce various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Bils-179BS has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study thiazole derivatives and their reactivity.
Biology: this compound is investigated for its antiviral properties, particularly against herpes simplex virus.
Medicine: Its potential as an antiviral agent makes it a candidate for developing new therapeutic drugs.
Mecanismo De Acción
Bils-179BS exerts its antiviral effects by inhibiting viral DNA polymerase. It competes for the pyrophosphate binding site on the enzyme, preventing the replication of viral DNA. This inhibition disrupts the viral life cycle, reducing the spread of the virus .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug that also targets viral DNA polymerase but has a different chemical structure.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Uniqueness
Bils-179BS is unique due to its specific structure, which allows it to inhibit viral DNA polymerase effectively. Its phenyl thiazole core differentiates it from other antiviral agents, providing a distinct mechanism of action and potentially fewer side effects .
Propiedades
Número CAS |
193346-73-5 |
|---|---|
Fórmula molecular |
C25H23N5O2S |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
N-[2-[4-(2-amino-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-N-[(1S)-1-phenylethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H23N5O2S/c1-17(18-5-3-2-4-6-18)30(24(32)20-11-13-27-14-12-20)15-23(31)28-21-9-7-19(8-10-21)22-16-33-25(26)29-22/h2-14,16-17H,15H2,1H3,(H2,26,29)(H,28,31)/t17-/m0/s1 |
Clave InChI |
ADBGTTMOQLVHOF-KRWDZBQOSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=NC=C4 |
SMILES canónico |
CC(C1=CC=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


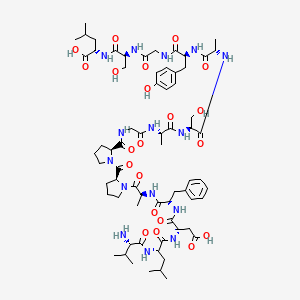
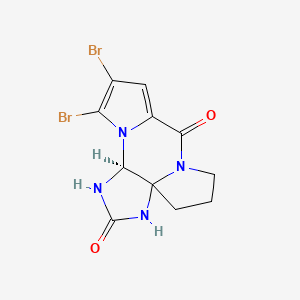
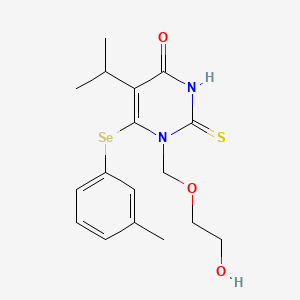
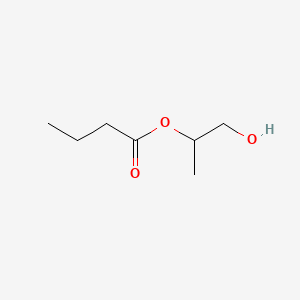
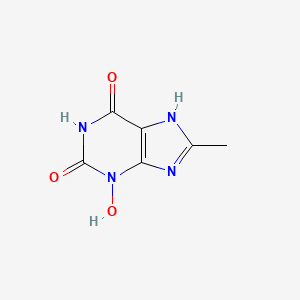
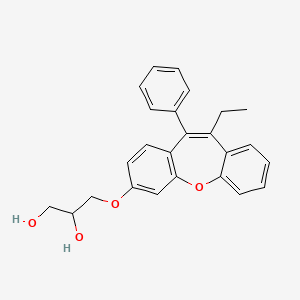
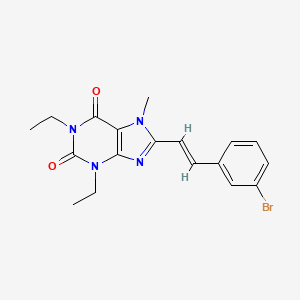
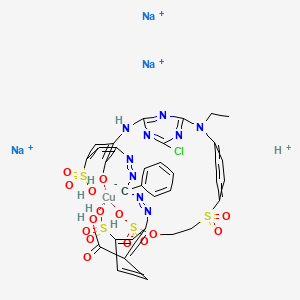


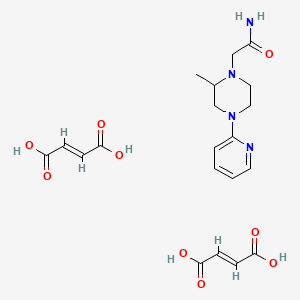
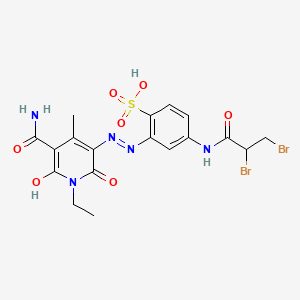
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)

